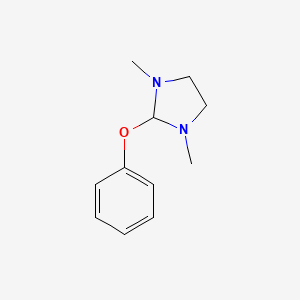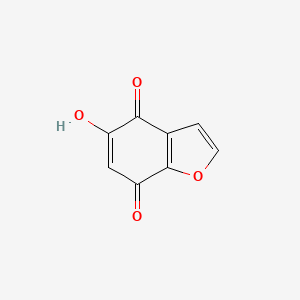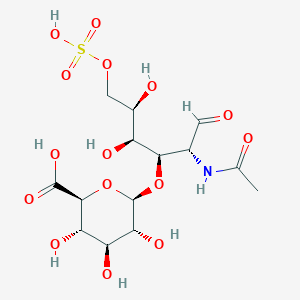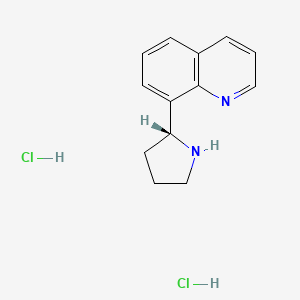
(R)-8-(Pyrrolidin-2-yl)quinoline dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-8-(Pyrrolidin-2-yl)quinoline dihydrochloride is a chemical compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their wide range of biological activities and applications in medicinal chemistry. This compound, in particular, has a pyrrolidine ring attached to the quinoline structure, which can influence its chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ®-8-(Pyrrolidin-2-yl)quinoline dihydrochloride typically involves the formation of the quinoline ring followed by the introduction of the pyrrolidine moiety. One common method is the Skraup synthesis, which involves the condensation of aniline with glycerol and an oxidizing agent such as nitrobenzene in the presence of sulfuric acid. The resulting quinoline can then be reacted with pyrrolidine under appropriate conditions to yield the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the purification process may involve recrystallization or chromatography techniques to obtain the dihydrochloride salt form.
Types of Reactions:
Oxidation: ®-8-(Pyrrolidin-2-yl)quinoline dihydrochloride can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of N-oxide derivatives.
Reduction: The quinoline ring can be reduced under hydrogenation conditions to form tetrahydroquinoline derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms in the dihydrochloride salt can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas is commonly used for hydrogenation.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products:
Oxidation: N-oxide derivatives of the pyrrolidine ring.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
®-8-(Pyrrolidin-2-yl)quinoline dihydrochloride has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurodegenerative disorders and infectious diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of ®-8-(Pyrrolidin-2-yl)quinoline dihydrochloride involves its interaction with specific molecular targets. The quinoline moiety can intercalate into DNA, disrupting the replication process and leading to cell death. Additionally, the pyrrolidine ring can interact with various enzymes and receptors, modulating their activity and leading to therapeutic effects. The exact pathways and targets may vary depending on the specific biological context.
Comparison with Similar Compounds
Quinoline: A simpler structure without the pyrrolidine ring, used in antimalarial drugs like chloroquine.
8-Hydroxyquinoline: Known for its antimicrobial properties and used in various medicinal applications.
Pyrroloquinoline quinone: A compound with antioxidant properties and potential neuroprotective effects.
Uniqueness: ®-8-(Pyrrolidin-2-yl)quinoline dihydrochloride is unique due to the presence of both the quinoline and pyrrolidine moieties, which can confer distinct chemical and biological properties. This dual functionality can enhance its interaction with biological targets and increase its potential as a therapeutic agent.
Properties
Molecular Formula |
C13H16Cl2N2 |
|---|---|
Molecular Weight |
271.18 g/mol |
IUPAC Name |
8-[(2R)-pyrrolidin-2-yl]quinoline;dihydrochloride |
InChI |
InChI=1S/C13H14N2.2ClH/c1-4-10-5-2-9-15-13(10)11(6-1)12-7-3-8-14-12;;/h1-2,4-6,9,12,14H,3,7-8H2;2*1H/t12-;;/m1../s1 |
InChI Key |
ZSCIQYZMAHJGDF-CURYUGHLSA-N |
Isomeric SMILES |
C1C[C@@H](NC1)C2=CC=CC3=C2N=CC=C3.Cl.Cl |
Canonical SMILES |
C1CC(NC1)C2=CC=CC3=C2N=CC=C3.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



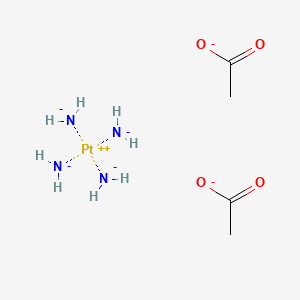


![[(2R)-butan-2-yl] 2-tert-butyl-4-oxopyrrolidine-1-carboxylate](/img/structure/B15203673.png)
![(1R)-3,3'-Dibromo-5,5',6,6',7,7',8,8'-octahydro[1,1'-binaphthalene]-2,2'-diamine](/img/structure/B15203681.png)

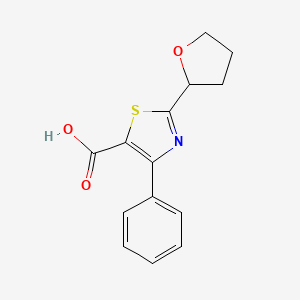
![3',6'-Dihydroxy-3-oxo-3H-spiro[isobenzofuran-1,9'-xanthene]-5-carboxamide](/img/structure/B15203693.png)
![3-[4-(2-Aminocyclopropyl)phenyl]phenol](/img/structure/B15203697.png)
